![molecular formula C11H9FN4S B1437132 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 1177299-06-7](/img/structure/B1437132.png)
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves the condensation reaction of 6-fluoro-1,3-benzothiazole with 5-methylpyrazol-3-amine under mild conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions such as oxidation, reduction, and substitution. This versatility makes it an important compound for developing new materials with specific properties.
Biology
This compound has shown promise as an antimicrobial and antifungal agent. Studies indicate that it exhibits activity against several bacterial and fungal strains, making it a candidate for further research in infectious disease treatment.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial therapies .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:
- Anti-inflammatory Properties: Early research indicates that the compound may inhibit inflammatory pathways.
- Anticancer Activity: Preliminary studies have shown that it can induce apoptosis in cancer cell lines .
Case Study: Anticancer Research
A recent study explored the effects of this compound on breast cancer cell lines, revealing significant cytotoxicity at certain concentrations, warranting further investigation into its mechanism of action .
Industry
In industrial applications, this compound is utilized in developing new materials with enhanced properties such as fluorescence or conductivity. Its unique chemical structure allows for modifications that can lead to innovations in material science.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine can be compared with other benzothiazole derivatives, such as:
6-Fluoro-1,3-benzothiazol-2-yl)urea: Known for its antimicrobial properties.
2-Substituted 6-fluorobenzothiazoles: These compounds have been studied for their photosynthetic electron transport inhibition properties.
6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides: These derivatives exhibit antifungal and cytotoxic activities.
The uniqueness of this compound lies in its specific combination of the benzothiazole and pyrazole moieties, which contribute to its distinct chemical and biological properties.
Biological Activity
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a novel compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound belongs to the class of benzothiazole derivatives and has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The compound can be synthesized through a condensation reaction between 6-fluoro-1,3-benzothiazole and 5-methylpyrazol-3-amine. This reaction typically occurs under mild conditions using solvents like acetic acid or ethanol and may require a catalyst. The resulting product is purified via recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. In studies evaluating its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 250 | Ampicillin | 125 |
Escherichia coli | 200 | Ciprofloxacin | 50 |
Candida albicans | 300 | Fluconazole | 100 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNFα and IL-6 in human cell lines. The IC50 values for these effects were reported at concentrations significantly lower than those required for cytotoxicity, indicating a favorable therapeutic window .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. It has been shown to inhibit specific signaling pathways involved in tumor progression. For example, it was found to inhibit p38 MAPK signaling with an IC50 value of approximately 53 nM, demonstrating its potential as a therapeutic agent against various cancers .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It inhibits enzymes critical for bacterial cell wall synthesis and modulates inflammatory pathways by blocking key receptors involved in cytokine signaling .
Comparative Analysis
When compared to similar compounds within the benzothiazole class, this compound stands out due to its unique combination of functional groups that enhance its biological efficacy. For instance, other derivatives have shown less potency against similar bacterial strains or have been limited to specific therapeutic areas such as antifungal activity without broader antimicrobial effects .
Table 2: Comparison with Related Benzothiazole Derivatives
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
6-Fluoro-1,3-benzothiazole derivative A | Moderate | Low |
2-(6-fluorobenzothiazole)urea | High | Moderate |
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-pyrazol-5-amine | High | High |
Case Studies
A recent study evaluated the effectiveness of the compound in a murine model of inflammation where it significantly reduced paw edema compared to controls. Histological examinations confirmed decreased inflammatory cell infiltration and reduced expression of inflammatory markers in treated animals .
Properties
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4S/c1-6-4-10(13)16(15-6)11-14-8-3-2-7(12)5-9(8)17-11/h2-5H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXBNEQKXSVVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(S2)C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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